Pyrithione sodium monohydrate

Description

Historical Context of Pyrithione (B72027) Derivatives in Scientific Inquiry

The scientific exploration of pyrithione and its derivatives dates back to the mid-20th century. The initial synthesis of pyrithione was reported in 1950 by Shaw and colleagues. acs.org This was followed by the development of its zinc salt, zinc pyrithione, which has been in use since the 1930s as an antibacterial and antifungal agent, although its preparation was not patented until 1956. wikipedia.orgacs.org The early research on these compounds was largely driven by the need for effective antimicrobial agents. nih.gov Over the decades, the applications of pyrithione derivatives have expanded beyond their initial use in personal care products to include roles in industrial applications like antifouling paints. acs.org

Scope and Relevance of Pyrithione Sodium Monohydrate in Contemporary Research

This compound continues to be a subject of contemporary research due to its broad-spectrum antimicrobial properties and its role as a precursor in the synthesis of other important compounds. researchgate.net It is valued for its effectiveness against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. toku-e.comcymitquimica.com Current research is focused on understanding its mechanisms of action, its environmental fate, and developing new applications in areas such as advanced materials and medicine. franceorganochimique.comdrugbank.comrsc.org Its water solubility makes it particularly suitable for various formulations in both industrial and research settings. cymitquimica.com

Overview of Key Research Domains for this compound

Research in this area focuses on optimizing the synthesis of this compound and its derivatives. A common method for preparing sodium pyrithione involves the reaction of 2-chloropyridine (B119429) N-oxide with sodium hydrosulfide (B80085) or sodium sulfide (B99878), followed by the addition of a base like sodium carbonate or sodium hydroxide (B78521). google.com Studies have explored various reaction conditions to improve yield and purity. google.com Furthermore, this compound serves as a key starting material for producing other pyrithione complexes, such as zinc pyrithione, through reaction with a corresponding metal salt. researchgate.netgoogle.com Recent research has also investigated green synthesis methods, such as mechanochemical milling, to produce nanoparticulate zinc pyrithione from sodium pyrithione monohydrate. researchgate.net

Table 1: Synthesis Parameters for Sodium Pyrithione

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | 2-chloropyridine N-oxide | google.com |

| Reagents | Sodium hydrosulfide, Sodium carbonate | google.com |

| Reaction Temperature | 75°C to 105°C | google.com |

| Base to 2-halopyridine-N-oxide mole ratio | At least 0.75:1 | google.com |

The biological activity of pyrithione sodium is a significant area of investigation. While the exact mechanisms are still being fully elucidated, it is understood that pyrithione compounds interfere with essential cellular processes. toku-e.com One proposed mechanism is the disruption of membrane transport, leading to a loss of metabolic control. chemicalbook.com Pyrithione acts as an ionophore, facilitating the transport of metal ions like copper across cell membranes. drugbank.comnih.gov This influx of copper can inactivate iron-sulfur cluster-containing proteins, which are vital for fungal metabolism and growth. drugbank.comnih.gov Other suggested mechanisms include the inhibition of alcohol dehydrogenase, disturbance of proton gradients in cell membranes, and acting as an antimetabolite of pyridoxal. chemicalbook.com

Table 2: Proposed Mechanisms of Biological Activity

| Mechanism | Description | Reference |

|---|---|---|

| Membrane Transport Disruption | Interferes with membrane transport, leading to loss of metabolic control. | chemicalbook.com |

| Ionophore Activity | Shuttles copper into the cell, inactivating iron-sulfur proteins. | drugbank.comnih.gov |

| Enzyme Inhibition | Inhibits alcohol dehydrogenase. | chemicalbook.com |

| Proton Gradient Disturbance | Disturbs proton gradients across cell membranes. | chemicalbook.com |

| Antimetabolite Action | Acts as an antimetabolite of pyridoxal. | chemicalbook.com |

The environmental fate of pyrithione compounds is a critical research area, particularly due to their use in products that can enter aquatic systems. regulations.govnerc.ac.uk Studies have shown that pyrithione degrades rapidly in the water phase, especially in the presence of light (photolysis). nih.govatamankimya.com The primary degradation product is 2-pyridine sulfonic acid (PSA), which is significantly less toxic than the parent compound. nih.gov In aquatic environments, pyrithione speciation is influenced by factors like pH and the presence of metal ions and natural organic matter. nerc.ac.uk For instance, zinc pyrithione can undergo transchelation with copper ions to form copper pyrithione, which is more stable and toxic. nih.gov The persistence and bioavailability of pyrithione and its degradation products in water and sediment are subjects of ongoing investigation. researchgate.net

Accurate detection and quantification of this compound and its derivatives are essential for research and quality control. Various analytical techniques are employed for its characterization. High-performance liquid chromatography (HPLC) is a common method, often using reverse-phase columns with a mobile phase of acetonitrile (B52724) and water. sielc.comsielc.com For detecting its metal complexes like zinc pyrithione in biological systems, advanced imaging techniques such as fluorescence-lifetime imaging microscopy (FLIM) have been developed. uq.edu.au Other analytical methods include spectrophotometry and titrimetric methods, where the mercapto group is oxidized with iodine. nih.gov Cathodic stripping voltammetry has also been developed to determine pyrithione concentrations in natural waters. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrithione |

| 1-hydroxy-2(1H)-pyridinethione |

| 2-mercaptopyridine (B119420) N-oxide |

| Zinc pyrithione |

| 2-chloropyridine N-oxide |

| Sodium hydrosulfide |

| Sodium sulfide |

| Sodium carbonate |

| Sodium hydroxide |

| Copper pyrithione |

| 2-pyridine sulfonic acid (PSA) |

| Pyridoxal |

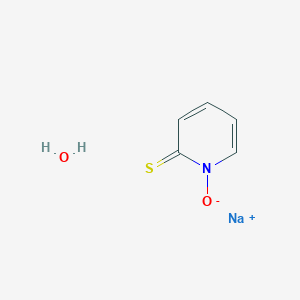

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-oxidopyridine-2-thione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXTXFRFROPVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-78-3, 3811-73-2 | |

| Record name | Pyrithione sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304675783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYX8368Q25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pyrithione Sodium Monohydrate

Strategies for the Synthesis of Pyrithione (B72027) Sodium Monohydrate

The synthesis of pyrithione sodium monohydrate, a key intermediate in the production of various biocidal agents, has evolved over time, with advancements aimed at improving yield, efficiency, and environmental footprint. These strategies primarily revolve around the synthesis of the pyrithione precursor followed by its conversion to the sodium salt.

Early Synthetic Pathways of Pyrithione Precursors

Historically, the synthesis of pyrithione precursors involved multi-step processes. One conventional method starts with pyridine (B92270), which undergoes chlorination to form 2-chloropyridine (B119429). This is followed by oxidation to yield 2-chloropyridine N-oxide. google.com The subsequent mercaptization of 2-chloropyridine N-oxide with sodium hydrosulfide (B80085) or sodium sulfide (B99878) leads to the formation of sodium pyrithione. google.com Another early approach involved the acetylation, nitrogen oxidation, hydrolysis, diazotization, chlorination, and finally sulfhydrylation of a pyridine-based starting material to obtain the sodium salt of 2-mercaptopyridine (B119420) N-oxide. google.com

A different pathway begins with 2-mercaptopyridine, which was first synthesized in 1931 by heating 2-chloropyridine with calcium hydrosulfide. wikipedia.org A more convenient route to 2-mercaptopyridine was later developed in 1958 using a thiourea (B124793) approach via a uronium salt. wikipedia.org The 2-mercaptopyridine is then oxidized to form the N-oxide. wikipedia.org

Modern Approaches for Alkali Metal Pyrithione Synthesis

Modern synthetic routes often aim to be more direct and efficient. One contemporary method involves the direct oxidation of pyridine to pyridine N-oxide, bypassing the chlorination step. google.com This pyridine N-oxide is then subjected to sulfurination using a sulfurinating agent in the presence of a base to produce sodium pyrithione. google.com The use of catalysts, such as phosphomolybdic acid or phosphotungstic acid, with hydrogen peroxide as the oxidant, facilitates the synthesis of pyridine N-oxide from pyridine. patsnap.com

Another innovative approach utilizes a reaction between pyridine N-oxide, a sulfurination agent, a base, a surfactant, and an organic solvent at elevated temperatures to produce alkali metal pyrithione with high yields. google.com The use of microwave heating has also been explored to accelerate the reaction, significantly improving the efficiency of sodium pyrithione production. google.com

A patented method describes the synthesis of zinc pyrithione, which starts with the nitrogen oxidation of 2-chloropyridine using hydrogen peroxide in the presence of a molecular sieve catalyst to get 2-chloropyridine N-oxide. This is then reacted with a sulfhydrylation reagent like sodium hydrosulfide (NaHS) to form the sodium salt of pyrithione. google.com

Yield Optimization and Conversion Efficiency in Synthesis Processes

Optimizing reaction conditions is crucial for maximizing the yield and conversion efficiency in the synthesis of this compound. In the synthesis of zinc pyrithione from 2-chloropyridine, a total yield of 92% and a product purity of over 98% have been achieved. google.com The nitrogen oxidation step in this process can reach a yield of over 97%. google.com

In a process starting from pyridine N-oxide, yields of sodium pyrithione can be as high as 80% to 95%. google.com Reaction parameters such as temperature and time are critical. For instance, a reaction of pyridine N-oxide with sulfurinating agents at 190°C for 6.5 hours resulted in an 83.8% yield with a 94.1% conversion of pyridine N-oxide. google.com At 200°C for 1.5 hours using microwave heating, a 74.1% yield with 90.9% conversion was achieved. google.com The molar ratios of reactants also play a significant role. For example, specific molar ratios of alkali metal hydroxide (B78521), elemental sulfur, and calcium hydroxide to pyridine N-oxide are crucial for achieving high yields. google.com

Table 1: Comparison of Pyrithione Synthesis Methods and Yields

| Starting Material | Key Reagents/Catalysts | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Hydrogen peroxide, molecular sieve catalyst, NaHS, Zinc sulfate (B86663) | Zinc Pyrithione | 92% (total) | google.com |

| Pyridine N-oxide | Sulfurination agent, base, surfactant, organic solvent | Sodium Pyrithione | 80-95% | google.com |

| Pyridine N-oxide | Sulfurination agent, base, surfactant, organic solvent (190°C, 6.5h) | Sodium Pyrithione | 83.8% | google.com |

| Pyridine N-oxide | Sulfurination agent, base, surfactant, organic solvent (Microwave, 200°C, 1.5h) | Sodium Pyrithione | 74.1% | google.com |

| Pyridine | Phosphomolybdic acid, hydrogen peroxide | Pyridine N-oxide | - | patsnap.com |

| Pyridine | Phosphotungstic acid, hydrogen peroxide | Pyridine N-oxide | - | patsnap.com |

Derivatization and Complexation Chemistry Involving this compound

This compound serves as a versatile precursor for the synthesis of various metal pyrithione complexes, which exhibit a range of biological activities. The pyrithionate anion can act as a bidentate or monodentate ligand, coordinating with metal ions through its oxygen and sulfur atoms. wikipedia.org

Formation of Metal Pyrithione Complexes (e.g., Zinc and Copper Pyrithione)

The synthesis of metal pyrithione complexes is typically achieved through a straightforward reaction between this compound and a corresponding metal salt in an aqueous solution. nih.govacs.org This leads to the precipitation of the metal pyrithione complex, which can then be isolated and purified.

For instance, zinc pyrithione is formed by reacting sodium pyrithione with a zinc salt like zinc sulfate. google.comwikipedia.org Similarly, a series of first-row transition metal pyrithione complexes, including those of nickel(II), manganese(II), cobalt(III), and iron(III), have been prepared by reacting the corresponding metal acetate (B1210297) or chloride salt with sodium pyrithione. nih.govacs.org The synthesis of copper(II) pyrithione involves dissolving pyrithione in methanol, adjusting the pH to approximately 8 with sodium hydroxide, and then adding copper(II) chloride. nih.gov Nickel(II) pyrithione is synthesized in a similar manner using nickel(II) acetate. nih.gov

Table 2: Synthesis of Various Metal Pyrithione Complexes

| Metal Complex | Reactants | Solvent | Yield | Reference |

|---|---|---|---|---|

| Nickel(II) Pyrithione | Nickel(II) acetate tetrahydrate, 2-mercaptopyridine N-oxide sodium salt | Deionized water | 77.2% | nih.govacs.org |

| Cobalt(III) Pyrithione | Cobalt(II) acetate tetrahydrate, 2-mercaptopyridine N-oxide sodium salt | Deionized water | 81.9% | nih.gov |

| Manganese(II) Pyrithione | Manganese(II) acetate tetrahydrate, 2-mercaptopyridine N-oxide sodium salt | Deionized water | 86.9% | nih.gov |

| Copper(II) Pyrithione | Pyrithione, Sodium hydroxide, Copper(II) chloride dihydrate | Methanol | 88% | nih.gov |

| Nickel(II) Pyrithione | Pyrithione, Sodium hydroxide, Nickel(II) acetate tetrahydrate | Methanol | 77% | nih.gov |

Mechanochemistry has emerged as a green and efficient solvent-less method for the synthesis of nanoparticulate materials. researchgate.netresearchgate.net This technique utilizes mechanical energy, such as that from an attrition or mixer mill, to induce chemical reactions. researchgate.netresearchgate.net

Nanoparticulate zinc pyrithione (ZPT) has been successfully synthesized for the first time via a mechanochemical process. researchgate.netresearchgate.net This method involves the reaction of solid zinc chloride and sodium pyrithione monohydrate. researchgate.netresearchgate.net The resulting ZPT nanoparticles have primary particle diameters in the range of 20-200 nm, with mean diameters of 65-100 nm. researchgate.net This green synthesis route is advantageous as it avoids the use of solvents and can produce nanoparticles with a narrow size distribution. researchgate.netresearchgate.net

Similarly, mechanochemical synthesis has been employed to produce copper nanoparticles. youtube.com This process involves the low-impact shear force generated in a ball mill to drive the reaction between solid precursors. youtube.com The resulting nanoparticles can be easily separated and have applications in creating conductive inks. youtube.com While the direct mechanochemical synthesis of copper pyrithione nanoparticles from sodium pyrithione is not explicitly detailed in the provided sources, the successful application of this method for both zinc pyrithione and copper nanoparticles suggests its potential for producing other nanoparticulate metal pyrithiones. researchgate.netyoutube.com

Transchelation Reactions in Solution-Phase Systems

Transchelation is a key chemical transformation for pyrithione compounds in solution. This process involves the exchange of the metal ion complexed with the pyrithione ligand. Zinc pyrithione (ZnPT), for instance, readily undergoes transchelation in the presence of other metal ions to form more stable metal-pyrithione complexes. mst.dk A notable example is the rapid conversion of ZnPT to copper(II) pyrithione (CuPT) when copper ions (Cu²⁺) are present. researchgate.net This reactivity is not limited to copper; other transition metal ions such as Fe³⁺ can also induce this exchange with both sodium pyrithione (NaPT) and zinc pyrithione.

This reaction is fundamental to the synthesis of various polyvalent metal salts of pyrithione. A common method involves reacting a water-soluble salt of pyrithione, such as sodium pyrithione, with a water-soluble salt of the desired metal. google.com The reaction can be enhanced using sonic energy at the point where the reactants make contact, which facilitates the formation of uniform, non-agglomerated pyrithione salt particles. google.com The transchelation reaction from ZnPT to CuPT is also believed to be a mechanism for the anti-fungal action of ZnPT, where an extracellular reaction results in the influx of copper into microbial cells. mdpi.com

Synthesis of Pyrithione-Based Ionic Liquids

The incorporation of the pyrithione moiety into ionic liquids (ILs) is a modern approach to developing novel materials with enhanced properties. researchgate.net Ionic liquids are salts with low melting points, and creating them with a pyrithione-based anion can yield substances with unique antimicrobial characteristics, including potential virucidal and bactericidal effects, which are improvements upon the typically bacteriostatic nature of pyrithione itself. researchgate.netrsc.org

The synthesis of these ILs often employs a metathesis reaction. mdpi.com This method involves an ion exchange between two soluble salts. For instance, a pyridinium-based ionic liquid can be synthesized by reacting a butyl pyridinium (B92312) halide (e.g., bromide) with a sodium salt of the desired anion (e.g., sodium methanesulfonate) in a solvent like methanol. The less soluble sodium bromide byproduct precipitates and can be removed by filtration, yielding the target ionic liquid. mdpi.com A similar strategy can be applied to synthesize pyrithione-based ILs, where a cation-containing salt (like an imidazolium, pyridinium, or quaternary ammonium (B1175870) halide) is reacted with sodium pyrithione. mdpi.comtubitak.gov.tr This approach has been used to create a variety of ILs, demonstrating the versatility of the metathesis method for designing functionalized ionic liquids. mdpi.com

A study that investigated the antimicrobial properties of pyrithione-based ILs confirmed that the pyrithione remains effective in its IL form and that the combination can lead to improved diffusion and a bactericidal effect, particularly against gram-negative bacteria. researchgate.net

Solid-State Reactivity and Material Engineering

Pyrithione and its derivatives, particularly zinc pyrithione (ZnPT), are integral to various material engineering applications. One significant use is in the creation of polymer composites. ZnPT can be incorporated into bio-high density polyethylene (B3416737) (BHDPE) films via a melt intercalation technique. scielo.brscielo.br In this process, the polymer and ZnPT are mixed in a molten state within an extruder to produce films with antimicrobial properties. scielo.brscielo.br While ZnPT itself is a stable solid, it is known to be reactive with oxidizing agents, reducing agents, and heavy metals. rayfull.com

A novel application of sodium pyrithione is in the green synthesis of advanced carbon materials. It can be used as a multi-functional molecular salt and activation reagent for the preparation of doped activated carbons from biomass. rsc.org This process is designed for energy storage applications, specifically for the cathodes of aqueous zinc-ion capacitors. The use of sodium pyrithione provides an alternative to harsh activation reagents, leading to the creation of porous, high-surface-area carbon materials. rsc.org In its solid state, ZnPT exists as a dimer, a structure that is relevant to its dissolution and bioavailability in various applications. nih.gov

Structural Characterization of Synthesized Pyrithione Compounds

The characterization of newly synthesized pyrithione compounds is essential to confirm their structure and purity. This is typically achieved through a combination of spectroscopic and diffraction techniques.

Spectroscopic Analysis of Ligand and Complex Structures

A comprehensive suite of spectroscopic methods is employed to elucidate the structures of pyrithione ligands and their metal complexes. These techniques include Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and high-resolution mass spectrometry (HRMS). unitn.itrsc.orgbiorxiv.org

Detailed spectroscopic data has been reported for various pyrithione compounds. For example, the analysis of zinc pyrithione provides distinct spectral fingerprints.

| Technique | Observed Data for Zinc Pyrithione (1a) | Reference |

| ¹H NMR | (500 MHz, (CD₃)₂SO): δ = 8.43 (dd), 7.61 (dd), 7.28–7.22 (m), 7.01 (td) ppm | scienceopen.com |

| IR (ATR) | ṽ = 3102, 1457, 1199, 1147, 1087, 821, 762, 703, 582, 564 cm⁻¹ | scienceopen.com |

| ESI-HRMS | (CH₃CN): m/z calcd for [C₁₀H₉N₂O₂S₂Zn]⁺: 316.9391; found: 316.9391 | scienceopen.com |

UV-Vis spectroscopy is also used to study these complexes. The manganese pyrithione complex, (C₅H₄NOS)₂Mn, shows absorption bands at 291 nm and 337 nm in a DMF solvent. acs.org Furthermore, a spectrophotometric assay has been developed for quantifying pyrithiones based on the chelation of copper(II) ions, which produces a distinct reaction peak at a wavelength of 318 nm. Mass spectrometry studies have been crucial in analyzing gas-phase pyrithione complexes with transition metals like Mn, Co, Ni, Cu, and Zn, helping to identify various charged species and their fragmentation pathways. conicet.gov.ar

Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline pyrithione compounds. rsc.org This technique has been used to characterize a variety of pyrithione derivatives, including organometallic ruthenium complexes. unitn.itrsc.org These studies revealed that organoruthenium-cymene complexes of pyrithione adopt a characteristic "piano-stool" geometry. unitn.it

The crystal structure of a novel zinc pyrithione hydrate (B1144303) has been determined, showing it to be triclinic with the space group P-1. researchgate.net The collection of diffraction data is typically performed at low temperatures (e.g., 150 K) using diffractometers like the Oxford Diffraction SuperNova. rsc.orgbiorxiv.orgscienceopen.com

X-ray diffraction (XRD) is also applied to engineered materials. In studies of BHDPE films containing zinc pyrithione, XRD patterns are used to analyze the crystalline structure of the polymer matrix, identifying characteristic peaks corresponding to specific crystallographic planes. scielo.brscielo.br

Molecular and Cellular Mechanisms of Biological Action of Pyrithione Species

Elucidation of Antimicrobial Mechanisms at the Cellular Level

The biological action of pyrithione (B72027) is not attributed to a single mode of action but rather a combination of disruptive effects that collectively overwhelm microbial defense and repair systems. These mechanisms include chelating vital metal ions, acting as an ionophore to shuttle metals across membranes, and causing direct damage to the cell membrane structure and function.

Pyrithione is a bidentate chelating agent, capable of forming stable complexes with a variety of transition metals, including iron (Fe) and zinc (Zn). ijirct.org This ability to bind essential metal cofactors is a cornerstone of its antimicrobial activity. Many critical enzymes within a microbial cell are metalloenzymes, requiring a specific metal ion for their catalytic function or structural stability.

Research has shown that pyrithione's antifungal activity is linked to its ability to damage iron-sulfur (Fe-S) clusters within proteins. nih.govnih.gov These Fe-S clusters are ancient and ubiquitous prosthetic groups essential for a wide range of cellular functions, including:

Electron Transport: Key for cellular respiration and energy production.

DNA Repair and Replication: Essential for maintaining genomic integrity.

Metabolism: Involved in numerous enzymatic reactions. mdpi.com

By chelating the iron within these clusters or by facilitating an influx of other metals like copper that can displace the iron, pyrithione leads to the inactivation of these vital proteins. nih.govdrugbank.com This disruption of Fe-S protein activity inhibits fundamental metabolic pathways, ultimately leading to fungal growth inhibition. drugbank.comnih.gov For instance, studies in Saccharomyces cerevisiae have demonstrated that zinc pyrithione (ZPT) treatment leads to the inactivation of Fe-S cluster-containing enzymes like aconitase. nih.gov There are also suggestions that pyrithione may interfere with enzymes requiring zinc cofactors, such as alcohol dehydrogenase. asm.org

An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer. Pyrithione acts as a potent ionophore, a key feature distinguishing its biological activity from simple metal chelation. mdpi.com It forms neutral, lipophilic complexes with metal ions, allowing them to shuttle across cellular and even intracellular membranes, thereby disrupting the carefully maintained balance of metal ions (homeostasis) within the cell. nih.govmdpi.com This disruption can lead to toxic accumulations of certain metals or deficiencies of others, both of which are detrimental to the microorganism.

A significant mechanism of pyrithione's antifungal action is its ability to act as a copper ionophore. mdpi.combiorxiv.org Even when administered as zinc pyrithione (ZPT), the pyrithione ligand can dissociate and form a complex with available extracellular copper (CuPT). nih.govnih.gov This CuPT complex is then transported across the plasma membrane. drugbank.comnih.gov

The resulting increase in intracellular copper levels is highly toxic to the microbial cell. nih.govnih.gov This copper-mediated toxicity is primarily due to copper's ability to damage Fe-S clusters in essential proteins, a mechanism similar to that observed in copper-induced growth inhibition in bacteria. nih.govdrugbank.com The influx of copper effectively mismetallates and inactivates these crucial enzymes, leading to a cascade of metabolic failures and growth inhibition. nih.gov This mechanism has been demonstrated in both the model yeast S. cerevisiae and the scalp fungus Malassezia globosa. nih.govasm.org Pyrithione facilitates copper transport not just across the plasma membrane but also across intracellular membranes, allowing copper to access and damage components within organelles like mitochondria. nih.govdrugbank.comlidsen.com

Pyrithione is a well-characterized zinc ionophore, capable of binding extracellular zinc and transporting it across cellular membranes, leading to an increase in the cytosolic concentration of zinc. biologists.commdpi.comresearchgate.net While zinc is an essential nutrient, excessively high intracellular levels are toxic. asm.org This is due to "mismetallation," where zinc ions bind inappropriately to proteins that normally require a different metal cofactor, thereby inhibiting their function. nih.gov

The ability of pyrithione to increase intracellular zinc has been demonstrated in various cell types. oup.comphysiology.org For instance, in S. cerevisiae, high doses of ZPT can lead to growth inhibition due to elevated intracellular zinc. asm.org However, studies have shown that the copper ionophore activity is often the more potent mechanism for its antifungal effects at lower, more typical concentrations. nih.govasm.org The ionophore activity is not limited to the plasma membrane; pyrithione has been shown to affect zinc transport across the membranes of intracellular vesicles as well. nih.govasm.org

Table 1: Ionophore Activity of Pyrithione

| Ion | Effect of Pyrithione | Primary Consequence | References |

| Copper (Cu²⁺) | Facilitates rapid uptake into the cell, forming a CuPT complex. | Increased intracellular copper levels lead to the inactivation of iron-sulfur cluster proteins. | nih.gov, drugbank.com, nih.gov, biorxiv.org, nih.gov |

| Zinc (Zn²⁺) | Transports zinc across the plasma membrane, increasing cytosolic levels. | High intracellular zinc can cause mismetallation of essential proteins and cellular stress. | nih.gov, biologists.com, mdpi.com, asm.org |

Beyond its role in disrupting metal homeostasis, pyrithione directly impacts the microbial cell membrane, compromising its structural integrity and essential functions. The cell membrane is crucial for maintaining the cellular environment, regulating the passage of nutrients and waste, and generating the energy required for transport processes.

Studies have shown that pyrithione can cause the leakage of intracellular components, such as potassium ions and materials that absorb light at 260 nm (indicative of nucleic acids), from bacterial cells. nih.gov This suggests a direct damaging effect on the membrane's barrier function. Furthermore, pyrithione has been observed to form stable interactions with key membrane lipids, such as phosphatidylethanolamine (B1630911) in bacteria, which could contribute to this disruption. lidsen.com

A key function of the microbial plasma membrane is to maintain a membrane potential, an electrical charge difference across the membrane, which is vital for many cellular processes, including energizing transport systems. This is often achieved through a proton pump (H+-ATPase) that actively pumps protons out of the cell, creating a proton motive force (PMF).

Pyrithione has been shown to cause a dramatic, dose-dependent electrical depolarization of the fungal membrane. researchgate.netmedchemexpress.com This effect is consistent with the inhibition of the primary proton pump. researchgate.net By blocking this pump, pyrithione dissipates the membrane potential, which in turn inhibits membrane transport systems that rely on the PMF for energy. ijirct.orgwikipedia.orgijirct.org This disruption of transport prevents the uptake of essential nutrients and cripples the cell's ability to maintain its internal environment, contributing significantly to pyrithione's antimicrobial effect. asm.org

Interference with Microbial Membrane Integrity and Function

Inhibition of Proton Pumps and Transport Systems

Pyrithione species are recognized for their ability to disrupt essential transport processes across microbial cell membranes. A primary mechanism of this disruption is the inhibition of proton pumps, which are vital for generating the proton motive force that energizes many transport systems in fungi and bacteria. asm.orgwikipedia.orgselleckchem.commedchemexpress.comselleckchem.com

Research on the fungus Neurospora crassa revealed that pyrithione induces a significant, dose-dependent electrical depolarization of the plasma membrane. asm.org This collapse of the transmembrane potential is attributed to the inhibition of the primary proton pump. asm.org It is hypothesized that the uncharged form of pyrithione diffuses across the cell membrane and then ionizes within the more alkaline cytoplasm, effectively acting as a proton conductor and collapsing the transmembrane pH gradient. asm.orgnih.govasm.orgasm.org This disruption of the proton motive force leads to a general inhibition of various independently regulated membrane transport systems. nih.govasm.org

Studies in Penicillium mycelia have demonstrated that brief exposure to pyrithione results in a marked decrease in the activity of transport systems for a wide array of solutes, including:

Inorganic sulfate (B86663) nih.govasm.org

Inorganic phosphate (B84403) nih.govasm.org

Methylamine (via the NH4+ permease) nih.govasm.org

Choline-O-sulfate nih.govasm.org

General amino acids nih.govasm.org

The effectiveness of pyrithione as a transport inhibitor increases at a lower pH of the external medium, which supports the idea that the un-ionized, more lipid-soluble form of the molecule is the active species that penetrates the cell. nih.govasm.org

Permeabilization and Leakage of Intracellular Components

Beyond inhibiting specific transport systems, pyrithione species can compromise the integrity of the microbial cell membrane, leading to the permeabilization and subsequent leakage of essential intracellular components. nih.govscielo.br This action disrupts the carefully maintained internal environment of the cell, contributing to its demise.

Research has shown that both sodium pyrithione and zinc pyrithione can cause the leakage of intracellular materials from bacterial cells, such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.netlidsen.com This leakage includes vital components like potassium ions and materials that absorb light at a wavelength of 260 nm, which typically indicates the release of nucleotides and nucleic acids. nih.govresearchgate.net This loss of crucial molecules and the inability to maintain ionic gradients are clear indicators of significant membrane damage. scielo.br

Impact on Microbial Metabolic Pathways and Energy Production

The antimicrobial action of pyrithione extends to the disruption of critical metabolic pathways and the production of cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP).

Damage to Iron-Sulfur Clusters of Metabolic Proteins

A key mechanism by which pyrithione species, particularly zinc pyrithione, exert their antifungal effects is through the damage of iron-sulfur (Fe-S) clusters within essential metabolic proteins. drugbank.comnih.govmedicinenet.comnih.govnih.govbiorxiv.orgasm.orgresearchgate.net Fe-S clusters are ancient and ubiquitous prosthetic groups that are critical for the function of numerous proteins involved in electron transport, redox reactions, and enzyme catalysis. wikipedia.org

Studies on the yeast Saccharomyces cerevisiae and the scalp fungus Malassezia globosa have shown that pyrithione's antifungal activity is linked to an increase in intracellular copper levels. drugbank.comnih.govnih.govnih.govasm.orgresearchgate.net Pyrithione is thought to act as a copper ionophore, forming a complex with available extracellular copper and shuttling it into the cell. drugbank.comnih.govnih.gov This influx of copper leads to the inactivation of proteins containing Fe-S clusters. drugbank.comnih.govnih.govnih.govasm.orgresearchgate.net The damage to these vital proteins disrupts fungal metabolism and ultimately inhibits growth. drugbank.commedicinenet.com This mechanism has been identified as a primary mode of action for the antifungal efficacy of zinc pyrithione. nih.gov

Table 1: Impact of Pyrithione on Microbial Systems

| Organism/System | Observed Effect | Proposed Mechanism |

|---|---|---|

| Saccharomyces cerevisiae | Inhibition of growth, loss of activity of Fe-S cluster-containing proteins. nih.govnih.govasm.orgresearchgate.net | Acts as a copper ionophore, increasing intracellular copper levels and damaging Fe-S clusters. nih.govnih.govasm.orgresearchgate.net |

Reduction of Intracellular Adenosine Triphosphate (ATP) Synthesis

Pyrithione species have been shown to significantly reduce the intracellular levels of ATP, the primary energy currency of the cell. nih.govasm.orgscielo.brnih.govnih.govcapes.gov.br This effect is thought to be a consequence of its action on the cell membrane. nih.govnih.govcapes.gov.br

In studies involving Escherichia coli and Pseudomonas aeruginosa, sub-inhibitory concentrations of both sodium pyrithione and zinc pyrithione were found to cause a substantial decrease in intracellular ATP levels. scielo.brnih.govnih.govcapes.gov.br While these compounds are considered poor inhibitors of substrate catabolism itself, their impact on the cell membrane disrupts the processes that generate ATP. nih.govnih.gov The collapse of the proton motive force, as discussed earlier, would directly impair the function of ATP synthase, which relies on the proton gradient to produce ATP. The reduction in cellular ATP levels has also been observed in fungi. asm.org

Interactions with Phospholipid Bilayer Components of Microbial Membranes

The cell membrane is a primary target for pyrithione species, and their interaction with the phospholipid bilayer is a critical aspect of their antimicrobial activity.

Electrostatic Interactions with Phospholipid Head Groups

Molecular modeling and experimental studies have revealed that pyrithione species engage in electrostatic interactions with the head groups of phospholipids, which are the primary components of the cell membrane's outer leaflet. nih.govresearchgate.net These interactions can disrupt the normal structure and function of the membrane.

Specifically, sodium pyrithione has been shown to exhibit electrostatic interactions with phospholipid head groups in molecular models. nih.govresearchgate.net Further studies suggest that zinc pyrithione can form stable interactions with phosphatidylethanolamine, a major component of bacterial membranes. nih.gov This interaction may lead to a disaggregation of the phospholipid head group structure at the outer membrane, contributing to membrane instability and the observed leakage of intracellular components. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Pyrithione sodium monohydrate |

| Zinc pyrithione |

| Sodium pyrithione |

| Copper pyrithione |

| Adenosine triphosphate (ATP) |

| Phosphatidylethanolamine |

| Potassium |

| Copper |

| Zinc |

| Iron |

| Sulfur |

| Inorganic sulfate |

| Inorganic phosphate |

| Methylamine |

| Choline-O-sulfate |

| Glucose |

Broad-Spectrum Antimicrobial Activity Research

The antimicrobial efficacy of pyrithione species extends across fungi, bacteria, and viruses, making them versatile agents in various applications. chempoint.comslideshare.net Sodium pyrithione is noted for its activity against a wide range of molds, yeasts, and both Gram-positive and Gram-negative bacteria. irochemical.comtoku-e.com Its mechanism is generally attributed to the disruption of membrane transport and integrity, leading to a loss of metabolic control and inhibition of cell growth. franceorganochimique.com

Pyrithione compounds have demonstrated significant antifungal properties against a variety of fungal genera. The most extensively studied application is the use of zinc pyrithione in treating scalp conditions caused by Malassezia yeasts. ataman-chemicals.com

Malassezia : Zinc pyrithione is highly effective against Malassezia species, such as M. globosa and M. restricta, which are associated with dandruff and seborrheic dermatitis. The antifungal mechanism involves pyrithione acting as an ionophore, shuttling available copper into the fungal cell. google.com This influx of copper disrupts vital iron-sulfur (Fe-S) protein clusters essential for fungal metabolism and energy production, ultimately inhibiting growth. google.com Studies have shown that ZPT inhibits Malassezia growth at low minimum inhibitory concentrations (MICs), and its application on the scalp leads to a quantifiable decrease in the M. restricta population. Sodium pyrithione also exhibits antifungal properties against Malassezia yeasts, contributing to its use in anti-dandruff shampoos. ataman-chemicals.com

Emmonsia and Chrysosporium : Research has highlighted the potent effect of pyrithione against the pathogenic fungus Emmonsia crescens, the causative agent of adiaspiromycosis, and the related fungus Chrysosporium pannorum. In an in vitro study comparing 22 different antimycotic drugs, pyrithione was found to be the most effective against both the saprophytic and parasitic phases of E. crescens, E. parva, and C. pannorum. toku-e.com Further in vivo experiments demonstrated that pyrithione had the best therapeutic effect in treating experimental adiaspiromycosis in mice, capable of preventing the disease's development when administered early. toku-e.com

| Fungal Genus | Pyrithione Compound Studied | Key Research Finding | Citations |

| Malassezia | Zinc Pyrithione, Sodium Pyrithione | Inhibits growth by acting as a copper ionophore, disrupting essential iron-sulfur proteins. Effective in reducing scalp populations of M. restricta and M. globosa. | ataman-chemicals.comgoogle.com |

| Emmonsia | Pyrithione | Demonstrated the highest in vitro and in vivo efficacy against E. crescens compared to 21 other antifungal agents, preventing adiaspiromycosis. | toku-e.com |

| Chrysosporium | Pyrithione | Showed high in vitro sensitivity to pyrithione. | toku-e.com |

Pyrithione compounds exhibit bacteriostatic and bactericidal activity against a wide array of bacteria. Sodium pyrithione is effective against many pathogens from the Staphylococcus and Streptococcus genera. The antibacterial action is thought to stem from its ability to disrupt membrane transport by blocking the proton pump that energizes the transport mechanism.

Staphylococcus and Streptococcus : Both sodium pyrithione and zinc pyrithione are effective against these Gram-positive bacteria. Zinc pyrithione, in combination with silver sulfadiazine (B1682646), has shown improved clearance of Staphylococcus aureus in wound infection models. franceorganochimique.com

Escherichia coli and Pseudomonas aeruginosa : The activity of pyrithione against these Gram-negative species has been well-documented. The mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic functions. Studies have shown that pyrithione biocides can induce the leakage of intracellular material and reduce intracellular ATP levels in both E. coli and P. aeruginosa. toku-e.com However, some research indicates that zinc pyrithione may be more effective against Gram-positive bacteria compared to Gram-negative species. Pseudomonas aeruginosa, in particular, is known for its ability to develop adaptive resistance to pyrithione compounds.

| Bacterial Species | Type | Pyrithione Compound(s) Studied | Reported Efficacy/Mechanism | Citations |

| Staphylococcus aureus | Gram-Positive | Sodium Pyrithione, Zinc Pyrithione | Effective against pathogenic strains; combination with silver sulfadiazine improves clearance in wounds. | franceorganochimique.com |

| Streptococcus spp. | Gram-Positive | Sodium Pyrithione, Zinc Pyrithione | Reported to be effective against many pathogens from this genus. | |

| Escherichia coli | Gram-Negative | Zinc Pyrithione, Sodium Pyrithione | Disrupts membrane integrity and reduces intracellular ATP levels. | toku-e.com |

| Pseudomonas aeruginosa | Gram-Negative | Zinc Pyrithione, Sodium Pyrithione | Induces leakage of intracellular material; known to develop adaptive resistance. | toku-e.com |

The antiviral activity of pyrithione is primarily linked to its function as a zinc ionophore, a molecule that transports zinc ions across cell membranes. taylorandfrancis.com This mechanism is effective against a range of RNA viruses.

Coronaviruses : Research has shown that the combination of pyrithione and zinc ions effectively inhibits the replication of SARS-Coronavirus (SARS-CoV). taylorandfrancis.com The mechanism involves the suppression of the viral RNA-dependent RNA polymerase (RdRp) enzyme by the influx of zinc ions facilitated by pyrithione. taylorandfrancis.com More recent studies on SARS-CoV-2, the virus causing COVID-19, found that zinc pyrithione is a potent inhibitor of enzymes crucial for viral entry and replication, such as cathepsin L and PLPro. taylorandfrancis.com

Picornaviruses : Pyrithione has been found to efficiently inhibit the multiplication of several picornaviruses, including human rhinovirus, coxsackievirus, and mengovirus. ataman-chemicals.com The antiviral action is not on the early stages of infection but on the processing of the viral polyprotein. ataman-chemicals.com By transporting zinc ions into the cell, pyrithione disrupts the proteolytic cleavage of the viral polyprotein, which is essential for the formation of mature viral proteins and subsequent replication.

Additionally, sodium pyrithione has been shown to possess strong antiviral functions against human herpes simplex virus (HSV) types I and II in vitro by inhibiting the transcription and expression of a late-stage viral membrane protein.

Antibacterial Activity Against Gram-Positive and Gram-Negative Species (e.g., Staphylococcus, Streptococcus, Escherichia coli, Pseudomonas aeruginosa)

Microbial Resistance Mechanisms to Pyrithione Compounds

While pyrithione compounds are potent antimicrobials, some microorganisms can develop resistance, particularly through prolonged exposure. The opportunistic pathogen Pseudomonas aeruginosa is a key example where resistance mechanisms have been studied.

Microbes can develop adaptive resistance to pyrithione through physiological changes. In P. aeruginosa, exposure to zinc pyrithione can lead to phenotypic changes suggesting the involvement of efflux pumps, which actively transport the biocide out of the cell. Another adaptive response involves alterations in the cell surface. Studies on P. aeruginosa resistant to zinc pyrithione revealed an increase in cell surface hydrophobicity and changes to the lipopolysaccharide (LPS) layer. Furthermore, some resistant phenotypes showed the disappearance of a specific outer membrane protein, which reappeared when the bacteria were grown in a pyrithione-free environment. In sludge anaerobic digestion, microbial communities were observed to adapt to zinc pyrithione stress by upregulating genes related to cationic antimicrobial peptide resistance, which involves secreting more lipopolysaccharide and activating proton pumps to maintain ion balance.

The genetic basis of resistance to pyrithione is an area of ongoing investigation. While plasmid-encoded resistance is a common mechanism for many antimicrobials, intrinsic resistance is considered more significant for biocides like pyrithione in Gram-negative bacteria. In studies with P. aeruginosa, the zinc pyrithione-resistant phenotype did not show cross-resistance to a selection of antibiotics, indicating that its resistance is not likely induced by the well-known mar (multiple antibiotic resistance) regulon. Instead, resistance appears to be linked to specific adaptations, such as the modification of outer membrane proteins and other cell surface components, which are likely governed by specific genetic regulatory pathways that respond to the stress induced by the biocide. Research also points to the upregulation of genes involved in quorum sensing (QS) and two-component systems (TCS) that allow bacteria to maintain favorable chemotaxis and adapt to the stressor.

Advanced Applications of Pyrithione Sodium Monohydrate in Industrial and Material Sciences

Biocide Applications in Industrial Systems

The biocidal properties of pyrithione (B72027) sodium monohydrate are leveraged in numerous industrial systems to prevent microbial contamination and its detrimental effects on product integrity and process efficiency.

Water-based and semi-synthetic metalworking fluids, as well as other aqueous functional fluids like hydraulic and industrial lubricants, create an ideal environment for microbial proliferation. chempoint.com This can lead to a range of issues, including the widely recognized "Monday morning odors" in machine shops, which are a result of microbial activity in idle fluids. chempoint.com The uncontrolled growth of bacteria and fungi can cause the degradation of the fluid, compromising its performance, and potentially damaging workpieces and cutting tools. jubilantingrevia.com

Pyrithione sodium monohydrate is utilized as a highly effective biocide in these fluids to control the growth of slime-forming bacteria and fungi. chemicalbook.com It offers broad-spectrum antimicrobial activity at low concentrations, making it a cost-effective solution for fluid preservation. chempoint.com Its stability at high temperatures and low leaching characteristics ensure long-lasting protection. chempoint.com The compound can be added to the fluid concentrates or as a post-treatment to maintain the fluid's freshness and extend its operational lifespan. chempoint.com

Table 1: Applications of this compound in Industrial Fluids

| Application Area | Function | Key Benefits |

|---|---|---|

| Metalworking Fluids | Controls bacteria and fungi | Prevents fluid degradation, odors, and equipment damage. chempoint.comjubilantingrevia.com |

| Aqueous Functional Fluids | Biocide | Extends fluid life, maintains performance. chemicalbook.com |

| Hydraulic Lubricants | Preservative | Protects against microbial contamination. chempoint.com |

This compound serves as a crucial antimicrobial additive in the formulation of water-based paints, coatings, and adhesives. slideshare.net In these applications, it acts as a preservative to prevent microbial growth both in the wet state (in-can preservation) and in the dry film after application. slideshare.net The presence of bacteria and fungi in these products can lead to spoilage, changes in viscosity, and loss of adhesion. julius-hoesch.de

As a wet-state preservative, it inhibits the growth of bacteria and fungi in latex paints and emulsions used for adhesives, caulks, and sealants. ataman-chemicals.com For dry film preservation, its low solubility in water makes it suitable for outdoor paints, providing protection against mildew and algae. This broad-spectrum activity ensures the longevity and aesthetic quality of the finished products. regulations.gov

Table 2: Antimicrobial Uses in Coatings and Adhesives

| Product Type | Application | Purpose |

|---|---|---|

| Latex Paints | In-can preservative, dry film protection | Prevents spoilage, inhibits mold and mildew growth. ataman-chemicals.com |

| Coatings | Antimicrobial additive | Extends product lifespan, maintains surface integrity. regulations.gov |

| Adhesives | Preservative | Prevents microbial degradation and loss of adhesion. slideshare.net |

The pulp and paper industry utilizes significant amounts of water, creating conditions conducive to the growth of slime-forming bacteria and fungi. regulations.gov This microbial slime can interfere with the papermaking process, leading to operational issues and defects in the final paper product. google.com this compound is employed as a biocide to control the formation of this slime. regulations.gov

It can be applied in the wet-end of the paper-making process, including in the wet slurry, to inhibit microbial growth. regulations.gov However, there are environmental considerations regarding the discharge of effluent containing sodium pyrithione from pulp and paper mills, as it can be toxic to freshwater invertebrates. regulations.gov Regulatory assessments have suggested specific application rates to minimize the environmental impact. regulations.gov

Antimicrobial Additives for Paints, Coatings, and Adhesives

Anti-Fouling Technologies and Marine Applications

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments. This compound plays a role in combating this phenomenon.

This compound and its derivatives, such as zinc pyrithione, are used as active ingredients in marine anti-fouling paints. nautix.com These paints are applied to the hulls of ships and other marine vessels to prevent the attachment and growth of fouling organisms like barnacles, mussels, and algae. totalboat.com The accumulation of biofouling on a ship's hull increases drag, leading to higher fuel consumption and reduced speed.

Historically, highly effective but environmentally persistent biocides like tributyltin (TBT) were used. coastalwiki.org Due to their severe negative impacts on marine ecosystems, these have been largely phased out and replaced by more environmentally benign alternatives, including pyrithione-based compounds. nautix.comcoastalwiki.org These compounds are effective against a wide range of fouling organisms and are considered a more eco-friendly option. totalboat.com

The initial stage of biofouling is the formation of a microbial biofilm on submerged surfaces. biointerfaceresearch.com Pyrithione-based biocides are effective in preventing the formation of these initial biofilms. researchgate.net By inhibiting the attachment and growth of bacteria and diatoms, they prevent the subsequent settlement of larger fouling organisms. biointerfaceresearch.com This preventative action is crucial for maintaining the integrity and functionality of various submerged structures, including industrial water intake pipes, aquaculture equipment, and oceanographic sensors. biointerfaceresearch.comresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zinc pyrithione |

| Tributyltin (TBT) |

| Cuprous oxide |

Incorporation into Marine Anti-Fouling Paints

Material Preservation and Functionalization

The antimicrobial properties of this compound are leveraged to protect a wide range of materials from degradation. By inhibiting the growth of bacteria and fungi, it extends the lifespan and maintains the integrity of various industrial and consumer products.

This compound is utilized as a wet-state preservative in latex emulsions and other polymer-based materials. It effectively controls the growth of a broad spectrum of fungi and bacteria, which can cause spoilage and degradation of these products. sinotrustchem.com The compound's ability to disrupt membrane transport in microorganisms leads to a loss of metabolic control, thereby preventing their proliferation. chemicalbook.com This makes it an essential additive in water-based functional fluids, including latex paints, adhesives, and sealants, ensuring their stability and longevity. chemicalbook.comchemicalbook.comcymitquimica.com

Research has shown that various microorganisms, including bacteria and fungi, can degrade natural rubber latex and other synthetic polymers. bioline.org.bripinnovative.comnih.govfrontiersin.org The degradation process often involves the oxidative cleavage of the polymer backbone, leading to a reduction in molecular weight and loss of physical properties. nih.gov this compound's biocidal activity helps to prevent this microbial attack, preserving the structural integrity of the polymer materials. chemicalbook.com

Table 1: Efficacy of this compound Against Common Microorganisms

| Microorganism Type | Examples | Efficacy |

| Fungi (Molds) | Aspergillus niger, Aspergillus flavus, Penicillium sp. | High |

| Fungi (Yeasts) | Saccharomyces cerevisiae | High |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | High |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | High |

This table is based on information from multiple sources. irochemical.comtoku-e.com

In the textile and leather industries, this compound is employed as a preservative to prevent microbial damage. sinotrustchem.comirochemical.com Textiles, particularly those used in sportswear and healthcare, can be treated with this compound to impart antimicrobial properties, which helps to control odor-causing microorganisms. camachem.com Similarly, it is used as a mold controller in leather applications, protecting the material from fungal degradation. The treatment can be applied during the manufacturing process or as a post-treatment, providing lasting protection against microbial contamination. camachem.com

Microbial Degradation Prevention in Polymer Materials and Latex Emulsions

Agricultural and Horticultural Antiseptic Applications

The broad-spectrum antimicrobial activity of this compound extends to agricultural and horticultural applications, where it serves as a valuable tool for crop protection and disinfection. irochemical.com

This compound is an effective fungicide and bactericide for a variety of crops, including fruit trees, peanuts, wheat, and vegetables. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com It helps to combat fungal diseases such as mildews and leaf spots, thereby improving crop yields and quality. camachem.com Its water-soluble nature allows for easy application in agricultural formulations. irochemical.com

Table 2: Agricultural Applications of this compound

| Crop Type | Application |

| Fruit Trees | Fungicide |

| Peanuts | Fungicide |

| Wheat | Fungicide |

| Vegetables | Fungicide |

This table is based on information from multiple sources. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com

Beyond crop protection, this compound is used as a disinfectant in specific agricultural practices. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com A notable application is as an antiseptic for silkworms, highlighting its utility in specialized areas of agriculture where microbial control is critical. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com

Fungicidal and Bactericidal Use in Crop Protection

This compound as a Research Tool and Chemical Reagent

In a laboratory setting, this compound serves as a useful research compound. It is utilized in biochemistry studies to transport zinc into cells. chemicalbook.com Furthermore, it is employed in the formation of bidentate oxothiolane chelates with transition metals. chemicalbook.com Its well-defined chemical properties and antimicrobial activity make it a valuable reagent for various research applications, including the development of new antimicrobial assays and the study of microbial physiology. toku-e.com

Utilization in in vitro Studies of Cellular Transport

This compound, through its active pyrithione anion, has become a valuable tool in cellular biology for the in vitro investigation of membrane transport phenomena. Its utility stems from its ability to act as both a general transport inhibitor and a specific ionophore for various divalent cations, allowing researchers to probe and manipulate fundamental cellular processes.

One of the primary mechanisms studied using pyrithione is its capacity to disrupt membrane transport by functioning as a proton pump inhibitor. medchemexpress.commedchemexpress.comselleckchem.combiocrick.com In fungi, pyrithione is recognized as a general inhibitor of membrane transport processes. nih.gov Research on Penicillium species demonstrated that pyrithione exposure leads to a significant decrease in the activity of numerous independently regulated transport systems. nih.govasm.org This inhibitory action is attributed to its ability to act as a weak acid, collapsing the transmembrane proton motive force (ΔpH) that energizes the transport of many solutes across the fungal membrane. nih.govijirct.org The un-ionized form of pyrithione is believed to be the active species that mediates this effect. nih.gov

Furthermore, pyrithione is widely employed as an ionophore, a lipid-soluble molecule that binds to an ion and facilitates its passage across the lipid bilayer of a cell membrane. It is particularly known for its ability to transport zinc (Zn²⁺) and copper (Cu²⁺) ions into cells. drugbank.combiorxiv.orgtandfonline.com This property is exploited in a variety of in vitro models to study the downstream effects of increased intracellular concentrations of these metal ions. For instance, in virology research, the combination of pyrithione and zinc has been shown to inhibit the replication of various RNA viruses, including coronaviruses, in cell culture. biorxiv.orgresearchgate.net This effect is linked to the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) by the elevated intracellular zinc levels facilitated by pyrithione. researchgate.net

In neurobiology, sodium pyrithione has been used to investigate ion channel function. Studies on the bag cell neurons of the marine snail Aplysia californica revealed that sodium pyrithione activates a slow, persistent calcium (Ca²⁺) influx. nih.govqueensu.ca This effect was not mediated by common mechanisms like voltage-gated Ca²⁺ channels or Na⁺/Ca²⁺ exchangers but rather by a pathway resembling store-operated calcium entry. nih.govnih.gov Subsequent comparative studies showed that this NaP-evoked increase in intracellular Ca²⁺ is conserved in mammalian motor neurons from both rats and monkeys, although with differing sensitivities, providing a model to explore species-specific neurotoxicity. nih.gov

The table below summarizes key findings from in vitro studies where pyrithione was used to modulate cellular transport.

| Cell/Organism Type | Transport System/Ion | Observed Effect | Proposed Mechanism of Action | Reference(s) |

| Penicillium chrysogenum | General (Sulfate, Phosphate (B84403), Glucose, Amino Acids) | Marked decrease in transport activity. | Collapse of transmembrane proton gradient. | nih.gov |

| Neurospora crassa | General | Plasma membrane depolarization. | Inhibition of the primary proton pump. | medchemexpress.comijirct.org |

| Aplysia californica Neurons | Calcium (Ca²⁺) | Activation of a slow, persistent Ca²⁺ influx. | Gating of a store-operated-like Ca²⁺ entry pathway. | nih.govqueensu.ca |

| Rat & Monkey Motor Neurons | Calcium (Ca²⁺) | Dose-dependent increase in intracellular Ca²⁺. | Activation of a store-operated-like Ca²⁺ entry pathway. | nih.gov |

| Vero-E6 Cells (Virus Host) | Zinc (Zn²⁺) | Increased intracellular Zn²⁺ concentration, inhibition of viral replication. | Ionophore-mediated transport of Zn²⁺ across the plasma membrane. | researchgate.net |

| Human T Cells | Zinc (Zn²⁺) | Mimics CD28 costimulatory signal, increasing IFN-γ production. | Ionophore activity increases intracellular zinc, acting as a second messenger. | mdpi.com |

| Human Ovarian Cancer Cells | Zinc (Zn²⁺) | Increased intracellular labile zinc, primarily in lysosomes. | Ionophore-mediated transport of Zn²⁺ into the cell and its organelles. | tandfonline.com |

Chelation Studies with Transition Metals

This compound serves as a versatile precursor ligand in coordination chemistry, primarily due to the ability of the pyrithione anion to act as a bidentate chelating agent. ijirct.org It coordinates with metal ions through its sulfur and oxygen atoms, forming stable complexes with a wide range of transition metals. selleckchem.comconicet.gov.ar These chelation studies are not only fundamental to understanding the coordination chemistry of the pyrithione ligand but also foundational for developing new materials with specific catalytic or biological properties.

A significant area of research involves the synthesis and characterization of mononuclear first-row transition metal pyrithione complexes. nih.govacs.org Sodium pyrithione is reacted with corresponding metal salts (e.g., acetates or chlorides) in an aqueous solution to precipitate the metal-pyrithione complex. nih.gov This straightforward synthesis has been used to prepare complexes with nickel(II), manganese(II), iron(III), and cobalt(III). nih.govacs.orgnih.gov The resulting complexes have the general formula M(pyr)n, where 'pyr' is the pyrithione ligand and 'n' is typically 2 for divalent metals like Ni(II) and Mn(II), and 3 for trivalent metals like Fe(III) and Co(III). nih.govnih.gov

The characterization of these chelates is performed using various analytical techniques, including mass spectrometry, NMR spectroscopy, and UV-vis absorption spectroscopy. nih.gov Advanced studies using electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations have been employed to investigate the gas-phase structures and oxidation states of pyrithione complexes with manganese, cobalt, nickel, copper, and zinc. conicet.gov.arnih.gov These studies are crucial for understanding the intrinsic properties of the metal-ligand bond and how the metal center influences the electronic structure and reactivity of the complex. conicet.gov.arnih.gov

The table below summarizes the properties of several transition metal-pyrithione complexes synthesized from sodium pyrithione for chelation and electrocatalysis studies.

| Metal Center | Complex Formula | Metal Oxidation State | Overpotential (V) for Proton Reduction * | Reference(s) |

| Nickel | Ni(C₅H₄NOS)₂ | +2 | 0.44 | nih.govacs.org |

| Cobalt | Co(C₅H₄NOS)₃ | +3 | 0.58 | nih.gov |

| Iron | Fe(C₅H₄NOS)₃ | +3 | 0.65 | nih.gov |

| Manganese | Mn(C₅H₄NOS)₂ | +2 | ~1.0 | nih.gov |

| **Determined in acetonitrile (B52724) with acetic acid as the proton source. |

Environmental Fate, Transport, and Ecotoxicological Considerations of Pyrithione Compounds

Environmental Degradation Pathways of Pyrithione (B72027) Species

Pyrithione and its metal complexes, such as zinc pyrithione (ZnPT) and copper pyrithione (CuPT), are susceptible to several degradation processes in the environment. These pathways, including photodegradation, hydrolysis, and microbial transformation, play a crucial role in determining the ultimate fate and persistence of these compounds.

Photodegradation is a primary and rapid degradation pathway for pyrithione compounds in aquatic environments. nih.govresearchgate.net Exposure to sunlight initiates a series of reactions that transform the parent compound into various byproducts.

Studies have shown that the photolytic half-life of zinc pyrithione can be as short as a few minutes under direct sunlight. researchgate.netresearchgate.net For instance, one study reported a photolytic half-life of less than 2 minutes for ZnPT in natural sunlight. researchgate.net Another investigation using a xenon arc lamp to simulate solar irradiation observed photolytic half-lives for ZnPT ranging from 9.2 to 15.1 minutes in various aqueous media. nih.gov In sterile artificial seawater, the half-life of ZnPT was estimated to be 17.5 minutes. mst.dk Similarly, copper pyrithione (CuPT) also degrades rapidly upon exposure to light, with a reported half-life of 29.1 minutes under a filtered xenon arc lamp. u-tokyo.ac.jp

The kinetics of photodegradation generally follow pseudo-first-order reactions. nih.gov The rate of this process can be influenced by the composition of the water. Dissolved organic matter (DOM) and nitrate (B79036) ions, common constituents of natural waters, have been found to accelerate the photodegradation of ZnPT. researchgate.netnih.gov However, the effectiveness of photodegradation diminishes significantly in turbid waters or at depths where light penetration is limited. researchgate.netnih.gov In fact, photodegradation may be absent at depths of 1 meter or more below the surface. nih.gov

The mechanism of photodegradation involves the transformation of the pyrithione molecule. Under UV irradiation in organic solvents, pyrithione can dimerize. u-tokyo.ac.jp Further irradiation in the presence of molecular oxygen can lead to the oxidation of this dimer to 1-oxpyridine-2-sulfonic acid. u-tokyo.ac.jp

Table 1: Photodegradation Half-lives of Pyrithione Compounds

| Compound | Conditions | Half-life | Reference |

| Zinc Pyrithione (ZnPT) | Natural sunlight | < 2 minutes | researchgate.net |

| Zinc Pyrithione (ZnPT) | Simulated solar irradiation (xenon lamp) in aqueous media | 9.2 - 15.1 minutes | nih.gov |

| Zinc Pyrithione (ZnPT) | Artificial seawater (filtered xenon arc lamp) | 17.5 minutes | mst.dk |

| Zinc Pyrithione (ZnPT) | Buffered aqueous system (pH 9) | 13 minutes | regulations.gov |

| Copper Pyrithione (CuPT) | Filtered xenon arc lamp | 29.1 minutes | u-tokyo.ac.jp |

In the absence of light, the abiotic degradation of pyrithione compounds occurs at a much slower rate. nih.gov Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key abiotic process.

Zinc pyrithione is generally stable to hydrolysis at various pH levels. mst.dk Studies conducted in sterile buffered solutions at pH 5, 7, and 9, and in artificial seawater at pH 8.2, have shown that ZnPT is hydrolytically stable, with extrapolated half-lives of 99, 120, and 123 days, respectively. regulations.gov In simulated seawater with a pH of 8, the hydrolytic half-life was extrapolated to be 96 days. regulations.gov

Copper pyrithione, on the other hand, undergoes hydrolysis more readily. In sterilized artificial seawater at a pH of 8, the hydrolysis half-life of CuPT was determined to be 12.9 days. u-tokyo.ac.jp

Another important chemical transformation in aquatic environments is transchelation. Zinc pyrithione can exchange its zinc ion for other metal cations present in the water, such as copper (Cu²⁺). researchgate.netnih.gov This process can lead to the formation of the more stable copper pyrithione. researchgate.netnih.gov This transchelation is influenced by the concentration of free metal ions and their stability constants in seawater. researchgate.net When leached from antifouling paints containing both ZnPT and cuprous oxide (Cu₂O), CuPT is formed with no detectable trace of ZnPT. nih.gov

Microbial activity plays a significant role in the degradation of pyrithione compounds, particularly in sediment. nih.gov The transformation of ZnPT in aquatic systems often exhibits a two-phase process, with an initial rapid degradation in the water phase followed by a slower degradation in the sediment. mst.dk

In seawater die-away studies, the half-life of CuPT due to biological degradation was approximately 4 days. u-tokyo.ac.jp In freshwater, the half-life was even shorter, at 7 hours. u-tokyo.ac.jp For ZnPT, the half-life due to bacterial degradation in seawater was also observed to be around 4 days. u-tokyo.ac.jp The rate of biodegradation can be influenced by the concentration of the compound. mst.dk

Under aerobic conditions in aquatic systems, the degradation half-life of zinc pyrithione is approximately 0.6 hours in the water and 0.89 days in the sediment. regulations.gov Anaerobically, it degrades rapidly in water with a half-life of about 0.5 hours and in sediment in about 19 hours. regulations.gov One of the initial steps in the aerobic degradation of ZnPT is the formation of its disulfide, omadine disulfide. mst.dk

The degradation of pyrithione compounds results in the formation of several transformation products. A key and ultimate degradation product is 2-pyridine sulfonic acid (PSA). nih.gov In microcosm studies, PSA and carbon dioxide were the only detectable degradation products 30 days after dosing with pyrithione. nih.gov

Other identified degradation products from the photolysis of ZnPT include pyridine-N-oxide, 2-mercaptopyridine (B119420), 2,2'-dithiobis(pyridine-N-oxide), 2,2-dipyridyl disulfide, and 2,2'-dithiobispyridine mono-N-oxide. nih.gov In studies of aerobic and anaerobic degradation in sediment, metabolites such as omadine disulfide, omadine sulfonic acid, and pyrithione thiosulfate (B1220275) have been identified. mst.dkregulations.gov

Crucially, the degradation products of pyrithione are generally less toxic than the parent compounds. nih.govresearchgate.net Aquatic toxicity studies have shown no observable effect of 2-pyridine sulfonic acid at concentrations at least three orders of magnitude higher than those for either ZnPT or CuPT. nih.gov This suggests that the rapid degradation of pyrithione leads to a significant reduction in toxicity in the environment. nih.gov

Biological Degradation and Microbial Transformation

Environmental Distribution and Persistence

The distribution and persistence of pyrithione compounds in the environment are governed by their degradation rates and their tendency to partition between water and sediment.